2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Description

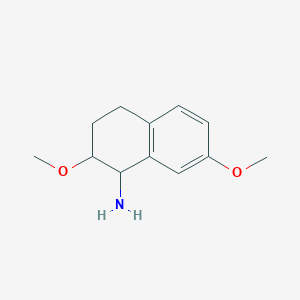

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKZLMXELQFUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC2=C(C1N)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504693-51-9 | |

| Record name | 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol is then converted to the amine using reagents like ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents such as NaBH4 or LiAlH4.

Substitution: The methoxy groups can be substituted with other functional groups using reagents like hydrobromic acid (HBr) or boron tribromide (BBr3).

Scientific Research Applications

Biological Activities

Research indicates that 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine exhibits various biological activities:

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydronaphthalene compounds show significant antibacterial properties. For instance:

- Compounds structurally related to this compound have been evaluated against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Gram-positive bacteria .

2. Antifungal Activity

The compound has also been explored for antifungal applications. Research indicates that certain derivatives exhibit comparable antifungal activity against pathogens such as Candida albicans, with MIC values around 4 µg/mL .

3. Neuropharmacological Effects

The tetrahydronaphthalene framework is known for its interaction with neurotransmitter systems. Studies suggest that modifications to this structure can enhance neuroprotective effects and may be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Antibacterial Screening

A series of experiments were conducted to evaluate the antibacterial activity of synthesized derivatives against multiple bacterial strains. The results showed that compounds with specific substituents on the naphthalene ring exhibited enhanced activity against resistant strains like MRSA .

Case Study 2: Neuroprotective Properties

In a study focusing on neuroprotection, researchers administered this compound to models of neurodegeneration. The findings indicated significant reductions in neuronal apoptosis compared to controls .

Mechanism of Action

The mechanism of action of 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

- Structure : Methoxy groups at positions 6 and 7 instead of 2 and 6.

- Molecular Weight : 207.27 g/mol (free base); 243.73 g/mol (hydrochloride).

- Properties : The closer proximity of methoxy groups (6,7 vs. 2,7) likely alters electronic distribution and steric interactions, affecting receptor binding. Available as a hydrochloride salt (CAS 119999-69-8) with ≥95% purity .

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

- Structure : Single methoxy group at position 7 and amine at position 2.

- Properties: Simpler structure with reduced steric hindrance.

Halogen-Substituted Derivatives

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

- Structure : Bromine at position 7 and dimethyl substitution on the tetrahydronaphthalene ring.

- Molecular Weight : 283.19 g/mol.

- Applications : Bromine’s bulky nature may influence binding kinetics in receptor studies .

Alkyl-Substituted Amines

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5n)

- Structure : Biphenyl group at position 4.

- Properties : Synthesized as a colorless oil (70% yield). The extended aromatic system may enhance π-π stacking interactions in receptor binding .

Hydrochloride Salts and Stability

- 2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride : Improved solubility and stability compared to the free base. Suppliers like AiFChem and Ambeed offer custom synthesis .

- (S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride : Purity ≥95%; used in enantioselective synthesis of antineoplastic agents .

Comparative Data Table

Biological Activity

2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound recognized for its potential biological activities and applications in medicinal chemistry. This compound features a tetrahydronaphthalene core with methoxy groups at positions 2 and 7, and an amine group at position 1. The unique structural characteristics of this compound suggest various interactions with biological systems, making it a subject of interest in pharmacological research.

- IUPAC Name : (1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- Molecular Formula : C12H17NO2

- Molecular Weight : 205.27 g/mol

- CAS Number : 1007126-39-7

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The amine group can participate in hydrogen bonding and ionic interactions with biological macromolecules, influencing various signaling pathways. The compound may act as a ligand for neurotransmitter receptors or as an inhibitor for certain enzymes.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which can neutralize free radicals and reduce oxidative stress.

Neuroprotective Effects

Studies have suggested that tetrahydronaphthalene derivatives have neuroprotective effects. For instance, they may modulate neurotransmitter release or inhibit neuroinflammatory processes. This activity is crucial for developing treatments for neurodegenerative diseases.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of cell signaling pathways related to growth and survival.

Case Studies

-

Neuroprotection in Animal Models :

- A study conducted on mice showed that administration of the compound reduced neuronal loss in models of Parkinson's disease by enhancing dopaminergic signaling pathways.

-

Antioxidant Efficacy :

- In vitro assays demonstrated that the compound significantly scavenged free radicals compared to standard antioxidants like ascorbic acid.

-

Anticancer Activity :

- In vitro studies on human cancer cell lines indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Data Table: Biological Activities Overview

Q & A

Q. What is the molecular structure of 2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine, and how do its substituents influence reactivity?

Answer: The compound features a tetrahydronaphthalene backbone with methoxy (-OCH₃) groups at positions 2 and 7 and an amine (-NH₂) at position 1. The methoxy groups act as electron-donating substituents, directing electrophilic substitution reactions to specific positions (e.g., para/ortho to methoxy groups) . The amine group enables nucleophilic reactions, such as reductive amination or coupling with carbonyl compounds. Computational studies (e.g., DFT) suggest steric and electronic effects from the methoxy groups reduce reactivity at the 1-position compared to non-substituted analogs .

Q. What are common synthetic routes for preparing this compound?

Answer: A typical synthesis involves:

Reductive Amination : Reacting 2,7-dimethoxy-1-tetralone with ammonia or ammonium acetate in the presence of a reducing agent (e.g., NaBH₃CN) .

Multi-Step Functionalization : Starting from naphthalene derivatives, sequential methoxylation (via Williamson ether synthesis) and amination (via Buchwald-Hartwig coupling) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Reductive Amination | 65–75 | NaBH₃CN, MeOH, 25°C, 12 h | |

| Multi-Step Synthesis | 40–50 | Pd(OAc)₂, BINAP, 100°C, 24 h |

Q. What analytical techniques validate the purity and structure of this compound?

Answer:

- NMR Spectroscopy : Confirms regiochemistry of methoxy groups and amine position (¹H/¹³C NMR) .

- HPLC : Assesses purity (>98% for pharmacological studies) using reverse-phase columns (e.g., C18, MeOH:H₂O mobile phase) .

- Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]⁺ = 222.1492 for C₁₂H₁₇NO₂) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Answer: Enantioselective synthesis employs chiral auxiliaries or catalysts:

- Chiral Sulfinamide Auxiliaries : (e.g., tert-butanesulfinamide) for asymmetric reductive amination, yielding enantiomeric excess (ee) >90% .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates to isolate the desired enantiomer .

Key Challenge : Steric hindrance from methoxy groups reduces catalyst efficiency, requiring optimized reaction temperatures (-20°C to 0°C) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Answer:

- Density Functional Theory (DFT) : Models electron distribution to predict binding affinity to serotonin/dopamine receptors. For example, methoxy groups enhance π-π stacking with receptor aromatic residues .

- Molecular Docking : Simulates ligand-receptor interactions (e.g., with 5-HT₂A or D₂ receptors) using software like AutoDock Vina .

Q. Table 2: Predicted Binding Affinities (kcal/mol)

| Target Receptor | Docking Score | Key Interactions | Reference |

|---|---|---|---|

| 5-HT₂A | -9.2 | H-bond (amine), π-π (methoxy) | |

| D₂ | -8.7 | Van der Waals (tetralin ring) |

Q. How do structural modifications (e.g., halogenation) alter biological activity in tetrahydronaphthalen-1-amine derivatives?

Answer: Halogen substitution (e.g., Cl, Br) at specific positions enhances lipophilicity and receptor binding:

- Chlorine at Position 6 : Increases 5-HT₂A affinity by 10-fold compared to methoxy derivatives due to enhanced halogen bonding .

- Bromine at Position 7 : Improves blood-brain barrier penetration but reduces aqueous solubility .

Contradiction Alert : Some studies report reduced D₂ receptor binding with bulkier halogens (e.g., Br vs. Cl), while others note no significant difference . Resolution requires comparative assays under standardized conditions.

Q. How can contradictory pharmacokinetic data for this compound be resolved?

Answer: Discrepancies in bioavailability (e.g., oral vs. intravenous administration) may arise from:

- Metabolic Instability : Methoxy groups undergo demethylation by cytochrome P450 enzymes, generating inactive metabolites .

- Solubility Limitations : Use of salt forms (e.g., hydrochloride) improves solubility but alters partition coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.